molecular formula C23H26N2O3 B7751361 5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide

5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide

Cat. No.: B7751361
M. Wt: 378.5 g/mol
InChI Key: MBMRXFVFSYRHJW-UHFFFAOYSA-N
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Description

5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring, a piperidine moiety, and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine moiety can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the benzofuran ring.

    Attachment of the Phenyl Group: The phenyl group can be attached via a Friedel-Crafts acylation reaction, where a phenyl derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine moiety, where the nitrogen atom can act as a nucleophile.

    Hydrolysis: Hydrolysis reactions can occur at the amide bond, leading to the formation of carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide
  • 5-hydroxy-2-methyl-4-[(3-ethylpiperidin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide
  • 5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxylate

Uniqueness

The uniqueness of 5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide lies in its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-15-7-6-12-25(13-15)14-18-19(26)10-11-20-22(18)21(16(2)28-20)23(27)24-17-8-4-3-5-9-17/h3-5,8-11,15,26H,6-7,12-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMRXFVFSYRHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2C(=C(O3)C)C(=O)NC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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